

Application Note and Protocol: In Vitro Neuraminidase Inhibition Assay Using Oseltamivir

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Compound of Interest

Compound Name: *Oseltamivir*

Cat. No.: *B000436*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

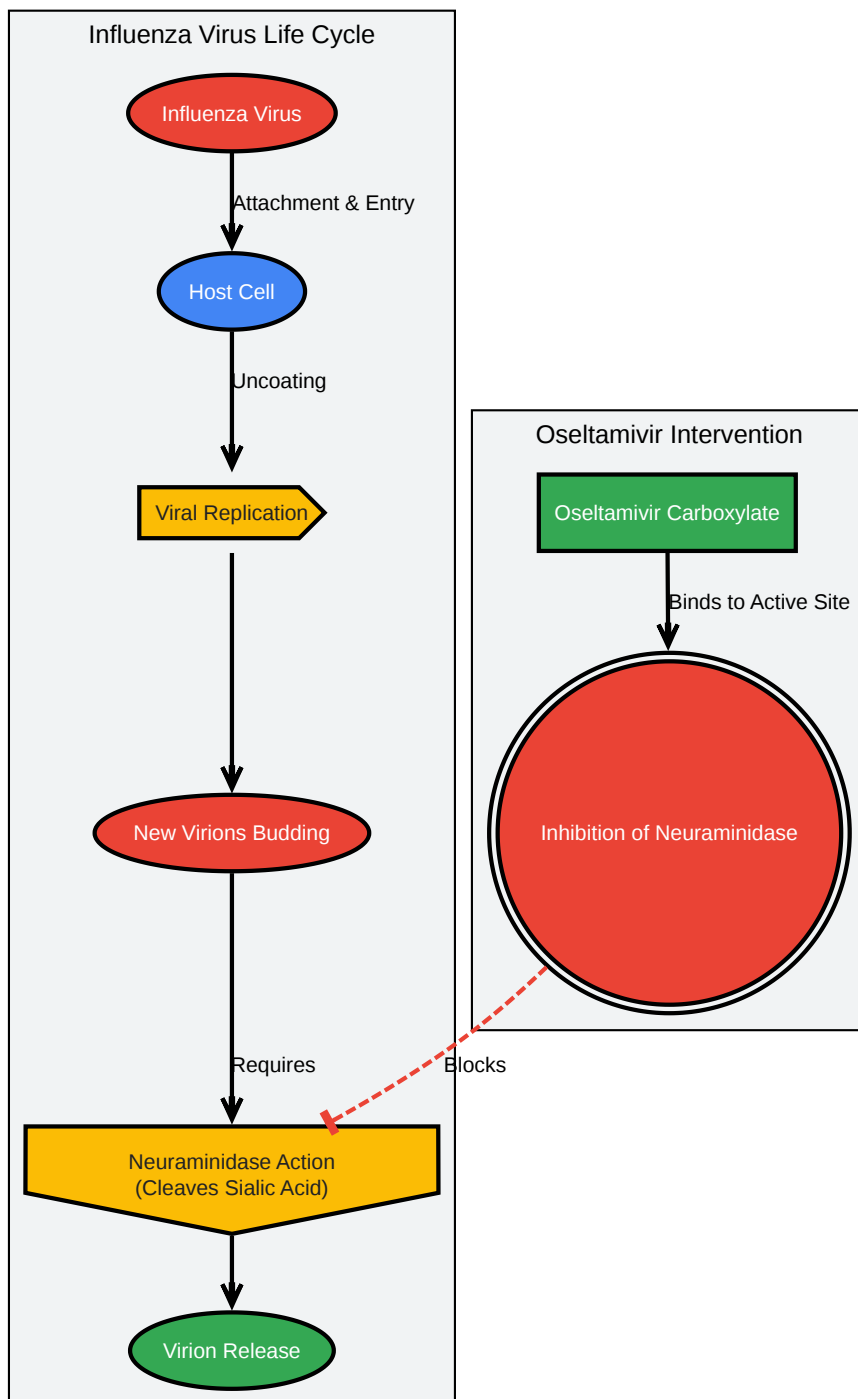
Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, thereby promoting the spread of infection.[1] Neuraminidase inhibitors, such as **oseltamivir**, are a cornerstone of antiviral therapy against influenza A and B viruses.[2] **Oseltamivir** is a prodrug that is converted in vivo to its active form, **oseltamivir** carboxylate, which acts as a competitive inhibitor of the neuraminidase enzyme.[3][4] This application note provides a detailed protocol for an in vitro fluorescence-based neuraminidase inhibition assay using **oseltamivir** carboxylate. The assay is a fundamental tool for assessing the susceptibility of influenza viruses to neuraminidase inhibitors and for the screening of novel antiviral compounds. The protocol is based on the widely used MUNANA (2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid) substrate, which upon cleavage by neuraminidase, releases a fluorescent product.[5][6]

Mechanism of Action of **Oseltamivir**

Oseltamivir carboxylate, the active metabolite of **oseltamivir**, is a potent and selective competitive inhibitor of the influenza virus neuraminidase enzyme.[3] The neuraminidase enzyme is essential for the replication of the influenza virus as it cleaves terminal sialic acid residues from glycoproteins on the surface of infected cells, which allows for the release of

progeny virus particles.[1] **Oseltamivir** carboxylate mimics the natural substrate of neuraminidase, sialic acid, and binds to the active site of the enzyme.[2] This binding prevents the enzyme from cleaving sialic acid, leading to the aggregation of newly formed virions at the cell surface and preventing their release and subsequent infection of other cells.[4]

Mechanism of Oseltamivir Inhibition

[Click to download full resolution via product page](#)Caption: Mechanism of Neuraminidase Inhibition by **Oseltamivir**.

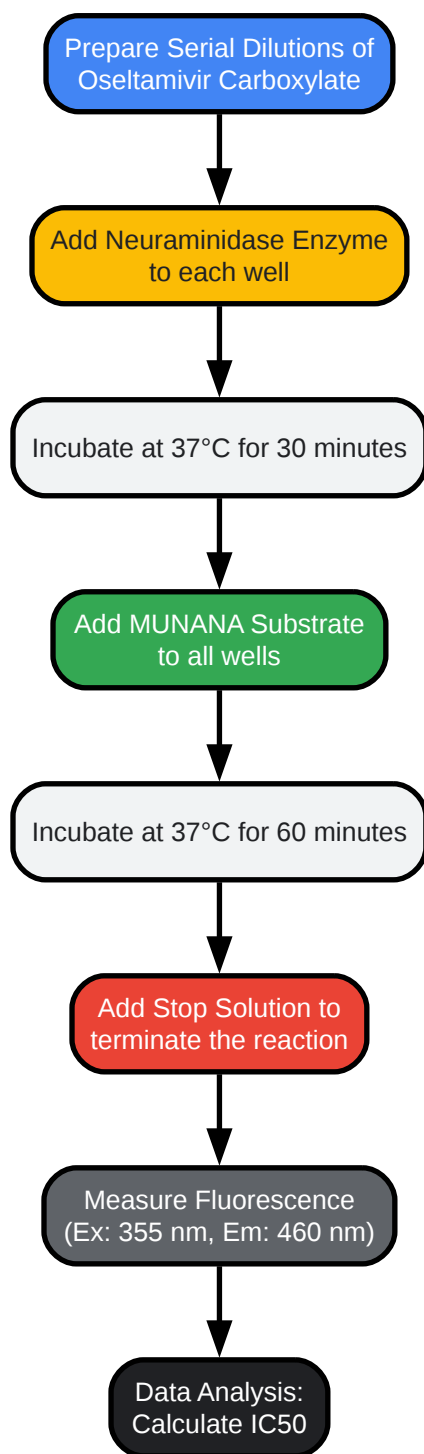
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC₅₀) of neuraminidase inhibitors.[\[5\]](#)[\[6\]](#)

Materials and Reagents

- Recombinant neuraminidase from influenza strains (e.g., H1N1, H3N2, Influenza B) or viral lysates
- **Oseltamivir** carboxylate
- Fluorogenic substrate: 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA)
- Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂[\[7\]](#)
- Stop Solution: 0.14 M NaOH in 83% ethanol[\[7\]](#)
- 96-well black, flat-bottom microplates
- Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)[\[5\]](#)
- Multichannel pipette
- Incubator at 37°C

Experimental Workflow



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Caption: Experimental Workflow for the Neuraminidase Inhibition Assay.

Procedure

- Preparation of Reagents:
 - Prepare a stock solution of **oseltamivir** carboxylate in assay buffer. From this stock, prepare a series of 2-fold serial dilutions to cover a range of concentrations (e.g., 0.01 nM to 10,000 nM).[7]
 - Prepare a working solution of MUNANA substrate in assay buffer. The final concentration in the well should be optimized, but a common concentration is 100 μ M.[7]
 - Dilute the neuraminidase enzyme in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes. This should be determined in a preliminary enzyme activity assay.
- Assay Plate Setup:
 - Add 25 μ L of assay buffer to all wells of a 96-well black microplate.
 - Add 25 μ L of each **oseltamivir** carboxylate dilution to the appropriate wells in triplicate.
 - Include control wells:
 - No inhibitor control (100% activity): Add 25 μ L of assay buffer instead of inhibitor.
 - No enzyme control (background): Add 50 μ L of assay buffer.
- Enzyme Addition and Incubation:
 - Add 25 μ L of the diluted neuraminidase enzyme to all wells except the "no enzyme control" wells.
 - Mix gently by tapping the plate.
 - Incubate the plate at 37°C for 30 minutes.
- Substrate Addition and Reaction:
 - Add 25 μ L of the MUNANA substrate working solution to all wells.

- Mix gently.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- Stopping the Reaction:
 - Add 100 µL of stop solution to all wells to terminate the enzymatic reaction.[7]
- Fluorescence Measurement:
 - Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[5]

Data Presentation and Analysis

The data should be processed by first subtracting the average fluorescence of the "no enzyme control" wells from all other readings. The percentage of neuraminidase inhibition is calculated using the following formula:

$$\% \text{ Inhibition} = [1 - (\text{Fluorescence of test well} / \text{Fluorescence of no inhibitor control})] \times 100$$

The IC₅₀ value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

The following table provides an example of expected IC₅₀ values for **oseltamivir** carboxylate against different influenza virus strains. These values can vary depending on the specific virus isolate and assay conditions.

| Influenza Virus Strain | Neuraminidase Subtype | Oseltamivir IC ₅₀ (nM) [Range] | Reference |
|--------------------------------------|-----------------------|---|-----------|
| A/H1N1 | N1 | 0.96 - 2.5 | [8] |
| A/H3N2 | N2 | 0.96 | [8] |
| Influenza B | - | 60 | [8] |
| H275Y Mutant (Oseltamivir-Resistant) | N1 | >100 | [9] |

Conclusion

The in vitro neuraminidase inhibition assay is a robust and reproducible method for evaluating the inhibitory activity of **oseltamivir** and other neuraminidase inhibitors. This protocol provides a detailed framework for conducting the assay and analyzing the resulting data. Accurate determination of IC₅₀ values is crucial for monitoring antiviral susceptibility and for the development of new anti-influenza therapeutics.

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